molecular formula C11H11NO2S2 B2982782 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34396-47-9

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2982782
CAS No.: 34396-47-9
M. Wt: 253.33
InChI Key: FYRGOLXXEJTDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-based heterocyclic compound characterized by a thiazolidin-4-one core substituted with a 4-methoxybenzyl group at the N3 position and a thiocarbonyl (C=S) group at C2. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRGOLXXEJTDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The intermediate product is then cyclized to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial, anti-inflammatory, or anticancer effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Comparable Thiazolidin-4-one Derivatives

Compound Name Substituents Key Structural Differences
3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one (Target) N3: 4-methoxybenzyl; C2: C=S Reference compound for comparison.
(2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-... N3: cyclopropyl; C2: phenylimino; C5: 4-methoxybenzylidene Cyclopropyl and phenylimino groups alter steric bulk and electronic properties.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one N3: allyl; C5: 4-nitrobenzylidene Allyl group increases flexibility; nitro group enhances electron-withdrawing effects.
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one N3: benzyl Benzyl substituent lacks methoxy, reducing electron-donating capacity.
(5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C5: 4-ethylbenzylidene Ethyl group is weaker electron donor than methoxy, affecting bioactivity.
3-(4-Methylphenyl)-5-(3,4-dimethoxybenzylidene)-2-sulfanylidene-... N3: 4-methylphenyl; C5: 3,4-dimethoxybenzylidene Additional methoxy groups enhance solubility and π-conjugation.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and nitro () substituents modulate electron density, influencing UV-vis absorption spectra. For example, the nitro derivative exhibits a redshifted λmax compared to methoxy analogs due to stronger electron-withdrawing effects .
  • Steric Effects : Bulky substituents like cyclopropyl () or allyl () may hinder molecular packing, altering crystallinity and solubility.

Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic and Crystallographic Data

Compound UV-vis λmax (nm) Key Crystallographic Features
3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one Not reported Anticipated C—H···O/S and π-π interactions due to methoxy and C=S groups.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one 390 Layered packing via C—H···O (nitro) and C—H···π (allyl) interactions.
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one N/A Polymeric chains via C—H···O hydrogen bonds along the c-axis.

Insights :

  • The nitro derivative () exhibits stronger intermolecular interactions due to polar nitro groups, leading to higher melting points compared to methoxy analogs.
  • Methoxy-substituted compounds (e.g., ) often form denser crystal lattices via C—H···O bonds involving methoxy oxygen .

Discussion :

  • The 4-methoxy group in the target compound may enhance antimicrobial activity by improving lipid solubility, as seen in .
  • MXD3 inhibitors () highlight the role of substituent electronic properties in target specificity.

Biological Activity

3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, a derivative of thiazolidinone, has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential as pharmacologically active compounds, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C11H11NOS2C_{11}H_{11}NOS_2, with a molecular weight of 237.34 g/mol. Its structure features a thiazolidinone core substituted with a methoxyphenyl group, which is significant for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:

  • A study reported that compounds similar to 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant inhibition against various cancer cell lines, including leukemia and CNS cancers. Specifically, compounds with methoxy substitutions demonstrated enhanced antitumor activity, with some achieving over 84% inhibition in leukemia cell lines (MOLT-4) .
CompoundCell LineInhibition (%)
4gMOLT-484.19
4pCNS (SF-295)72.11

2. Antimicrobial Activity

Thiazolidinone derivatives have also shown promising antimicrobial properties:

  • A review indicated that these compounds possess significant antibacterial and antifungal activities, with some derivatives displaying MIC values as low as 6.25 µM against various bacterial strains . The presence of specific substituents like methoxy groups has been linked to enhanced antimicrobial efficacy.

3. Anti-inflammatory and Antioxidant Activities

Research has demonstrated that thiazolidinones can exhibit anti-inflammatory effects:

  • Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . The structural modifications, including the methoxy group, contribute to these effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Modifications at specific positions on the aromatic rings or the thiazolidinone core can enhance or diminish their pharmacological effects:

  • Substituents like methoxy or halogens often improve anticancer and antimicrobial activities by altering the compound's interaction with biological targets .

Case Studies

Several case studies illustrate the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on Anticancer Activity : A series of thiazolidinone compounds were tested against multiple cancer cell lines by the National Cancer Institute (NCI). Compounds similar to 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one showed remarkable inhibition rates in leukemia and CNS cancers .
  • Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives maintained potent activity even at low concentrations .

Q & A

Q. Q1: What are the standard synthetic routes for 3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one?

The compound is typically synthesized via condensation of 3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one with appropriate aldehydes in basic aqueous conditions. For example, Shahwar et al. (2012) reported a method where the thiazolidinone precursor, 4-methoxybenzaldehyde, and K₂CO₃ are stirred in water for 24 hours, followed by neutralization and recrystallization in ethyl acetate . Purity is confirmed via melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, FTIR) .

Q. Q2: How can the purity of synthesized batches be validated?

Purity is assessed using:

  • Chromatography : HPLC or TLC with UV detection.
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and absence of unreacted precursors.
  • Elemental analysis : Matching experimental and theoretical C, H, N, S content (e.g., ±0.4% deviation) .

Advanced Synthetic Optimization

Q. Q3: How can reaction conditions be optimized to improve yield and selectivity?

Key variables include:

  • Solvent polarity : Polar protic solvents (e.g., water, ethanol) enhance condensation reactivity.
  • Base strength : K₂CO₃ or NaOAc for mild deprotonation.
  • Temperature : Room temperature for 24–48 hours avoids side reactions (e.g., oxidation of the sulfanylidene group) .
    Advanced monitoring via in situ FTIR or LC-MS can track intermediate formation .

Structural Elucidation

Q. Q4: What crystallographic methods are used to determine the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is standard. For example:

  • Space group : Monoclinic P2₁/c (common for thiazolidinones) .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Data collection : Bruker CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

Q. Q5: How are hydrogen bonding patterns analyzed in crystal packing?

Graph set analysis (Etter’s formalism) categorizes interactions like N–H···O or C–H···S into motifs (e.g., R₂²(8) rings). PLATON or Mercury software visualizes polymeric sheets or dimeric aggregates .

Biological Activity and Mechanisms

Q. Q6: What assays evaluate the compound’s antibacterial activity?

  • Broth microdilution : Determines minimum inhibitory concentration (MIC) against E. coli or S. aureus. For example, derivatives with 4-trifluoromethylphenyl substituents showed MICs as low as 3.125 µg/mL .
  • DPPH radical scavenging : Measures antioxidant potential (IC₅₀ values via UV-Vis spectroscopy) .

Q. Q7: How can QSAR models guide structural modifications for enhanced bioactivity?

Quantitative Structure-Activity Relationship (QSAR) studies use descriptors like:

  • GETAWAY : Atom-level polarizability at specific topological distances.
  • Balaban index : Molecular branching influences membrane permeability.
    For instance, chloro or nitro groups at the 4-position improve antibacterial potency .

Computational and Methodological Challenges

Q. Q8: What computational tools predict reactivity or stability of the sulfanylidene group?

  • DFT calculations : Gaussian or ORCA software optimize geometries and compute frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular docking : AutoDock Vina screens for binding affinity with targets like PDI (Protein Disulfide Isomerase), relevant in myeloma studies .

Q. Q9: How are high-resolution or twinned crystallographic data refined?

SHELXL handles twinning via the TWIN/BASF commands. For high-resolution data (<1.0 Å), anisotropic refinement of non-H atoms and riding models for H-atoms (Uiso = 1.2–1.5×Ueq of parent atoms) improve accuracy .

Advanced Crystallographic Techniques

Q. Q10: What pipelines enable high-throughput crystallographic analysis?

Automated pipelines integrate:

  • Data collection : High-speed detectors (e.g., DECTRIS EIGER).
  • Phasing : SHELXC/D/E for experimental phasing with SAD/MAD data.
  • Validation : CheckCIF for geometry outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.